molecular formula C13H19N3O3 B11851302 tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate

tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate

Cat. No.: B11851302
M. Wt: 265.31 g/mol
InChI Key: YSOTXIWBUMUMLC-UHFFFAOYSA-N
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Description

tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrido[2,3-b][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-b][1,4]oxazine core, followed by the introduction of the tert-butyl and carbamate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe or ligand in biochemical assays to investigate biological processes and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • (trans-r)-1-tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)pyrrolidine-1,3-dicarboxylate

Uniqueness

The uniqueness of tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-(3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate

InChI

InChI=1S/C13H19N3O3/c1-8-6-14-10-5-9(7-15-11(10)18-8)16-12(17)19-13(2,3)4/h5,7-8,14H,6H2,1-4H3,(H,16,17)

InChI Key

YSOTXIWBUMUMLC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)N=CC(=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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